molecular formula C6H10Br2 B2768515 1,5-Dibromo-3-methylenepentane CAS No. 1648711-86-7

1,5-Dibromo-3-methylenepentane

Cat. No.: B2768515
CAS No.: 1648711-86-7
M. Wt: 241.954
InChI Key: MEEDPTGIFYLOQJ-UHFFFAOYSA-N
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Description

Contextual Significance of Dihaloalkenes in Chemical Synthesis

Dihaloalkenes, which are alkenes containing two halogen atoms, are particularly valuable precursors in organic synthesis. Their utility stems from the ability to undergo sequential and selective functionalization at the carbon-halogen bonds, often through transition-metal-catalyzed cross-coupling reactions. thieme-connect.com This step-wise reactivity allows for the controlled and stereoselective construction of complex, highly substituted alkenes, as well as various aromatic and heteroaromatic systems. thieme-connect.comlookchem.com The development of methods for synthesizing stereodefined dihaloalkenes is an active area of research, as the geometry of the double bond can significantly influence the properties of the final product. lookchem.comacs.org Geminal dihaloalkenes, where both halogens are attached to the same carbon, are also important synthetic intermediates. rsc.orgrsc.orgresearchgate.net

Overview of Structural Motifs Incorporating Exocyclic Alkenes and Remote Halogen Functionalities

Structural motifs that combine an exocyclic alkene with a remote halogen atom offer unique synthetic opportunities. An exocyclic double bond is one where one of the carbon atoms of the double bond is part of a ring system, while the other is not. libretexts.org In the case of an acyclic compound like 1,5-dibromo-3-methylenepentane, the term refers to a C=CH2 group attached to the main carbon chain. These motifs are substrates for a variety of chemical transformations. The exocyclic alkene can participate in reactions such as dihydroxylation, while the remote halogen provides a handle for nucleophilic substitution or organometallic coupling reactions. york.ac.uk The spatial relationship between the alkene and the halogen can lead to interesting intramolecular reactions, enabling the formation of cyclic structures. The development of catalytic methods for the remote functionalization of alkenes, including hydrohalogenation, is a testament to the importance of controlling reactivity at positions distant from an initial functional group. nih.gov

Historical Perspective on the Utilization of 1,ω-Dihaloalkanes as Synthetic Precursors

1,ω-Dihaloalkanes, which have halogen atoms at the terminal positions of a carbon chain, have a long history as precursors in the synthesis of cyclic compounds. One of the oldest and most straightforward methods for forming azacycles (nitrogen-containing rings) is the reaction of a primary amine with a dihalide, a method dating back to the mid-20th century. acs.orgmdpi.com These precursors are also crucial in the formation of carbocycles through intramolecular reactions. The distance between the two halogen atoms dictates the size of the ring that can be formed. Furthermore, 1,ω-dihaloalkanes are used in the synthesis of ionenes, a class of condensation polymers where charged groups are part of the polymer backbone. Historically, these have been synthesized from diamines and α,ω-dihaloalkanes.

Research Gaps and Emerging Challenges in the Chemistry of this compound

A comprehensive search of the scientific literature and chemical databases reveals a significant research gap concerning the specific compound This compound . While its saturated analog, 1,5-dibromo-3-methylpentane (B1583193) (CAS Number 4457-72-1), is a commercially available reagent with documented properties and some synthetic applications, there is a lack of specific data for the unsaturated title compound. alfa-chemistry.comscbt.comthermofisher.comachemblock.comnih.govsigmaaldrich.com

One chemical supplier database lists "this compound" as a synonym for 1,5-dibromo-3-methylpentane, but this is inconsistent with IUPAC nomenclature and the provided structural identifiers, suggesting a likely error in the database. lookchem.com The molecular formula for the methylene (B1212753) compound should be C6H10Br2, which differs from that of the documented saturated compound, C6H12Br2. scbt.com

The primary challenge, therefore, is the absence of reported synthetic routes to isolate and characterize this compound. Without a reliable method of synthesis, its physical and spectral properties remain undetermined, and its potential reactivity cannot be experimentally explored. The presence of the exocyclic alkene in conjunction with two primary bromo groups suggests it could be a valuable, yet currently unavailable, building block for synthesizing complex cyclic and acyclic structures. Future research would need to focus on developing a selective synthesis, which could potentially involve elimination reactions from a suitable precursor, followed by full characterization using modern spectroscopic techniques.

Chemical Compound Data

As the subject of this article, this compound, is not documented in the searched literature, a data table for this specific compound cannot be provided. For contextual reference, the data for its saturated analog is presented below.

Table 1: Physicochemical Properties of 1,5-Dibromo-3-methylpentane

Property Value References
CAS Number 4457-72-1 alfa-chemistry.comscbt.comthermofisher.comachemblock.comnih.govmatrix-fine-chemicals.com
Molecular Formula C6H12Br2 scbt.comthermofisher.comachemblock.comnih.govmatrix-fine-chemicals.com
Molecular Weight 243.97 g/mol nih.govmatrix-fine-chemicals.com
Appearance Clear colourless liquid alfa-chemistry.comlookchem.com
Boiling Point 232.5 °C at 760 mmHg alfa-chemistry.com
Density 1.58 g/cm³ alfa-chemistry.com
Refractive Index 1.5065-1.5105 @ 20 °C thermofisher.com
SMILES CC(CCBr)CCBr thermofisher.comachemblock.comnih.govmatrix-fine-chemicals.com

| InChIKey | YDPZWUMQKMLLHC-UHFFFAOYSA-N | thermofisher.comnih.govsigmaaldrich.commatrix-fine-chemicals.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-methylidenepentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEDPTGIFYLOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,5 Dibromo 3 Methylenepentane

Strategies for Carbon-Carbon Bond Formation Leading to the Pentane (B18724) Backbone

The construction of the C5 hydrocarbon skeleton of 1,5-dibromo-3-methylenepentane can be achieved through both convergent and linear synthetic strategies. These approaches focus on assembling the carbon framework prior to or concurrently with the introduction of the desired functionalities.

Convergent Synthesis Approaches

Convergent syntheses involve the joining of two or more fragments of the target molecule in the later stages of the synthesis. A key precursor for this compound is 3-methylenepentane-1,5-diol (B15176536). The synthesis of this diol can be viewed as a convergent step where the central, functionalized carbon atom is introduced between two two-carbon units. One notable method involves the reaction of isobutene with formaldehyde (B43269). This acid-catalyzed condensation reaction directly assembles the five-carbon chain with the exocyclic double bond and terminal hydroxyl groups already in place. This approach is efficient as it builds the core structure in a single, strategic step.

Linear Synthesis Pathways

Linear synthesis, in contrast, builds the molecule in a step-by-step fashion, sequentially adding carbon atoms or functional groups. While less common for this specific target due to the efficiency of convergent methods for the diol precursor, a hypothetical linear pathway could involve the elaboration of a central three-carbon unit. For instance, a derivative of glutaric acid or its anhydride (B1165640) could serve as a starting point. organic-chemistry.org Methodologies for preparing substituted 1,5-pentanediols often start from malonate or glutaconate diesters, which can be considered linear approaches to the carbon skeleton. organic-synthesis.com

Introduction of Halogen Functionalities at Terminal Positions

With the pentane backbone and hydroxyl groups in place, the next critical transformation is the regioselective introduction of bromine atoms at the terminal C1 and C5 positions. This is typically achieved by the conversion of the corresponding diol, 3-methylenepentane-1,5-diol.

Regioselective Bromination Techniques

The conversion of the primary hydroxyl groups of 3-methylenepentane-1,5-diol to bromides requires reagents that favor substitution over addition to the central double bond. Several established methods for the bromination of alcohols can be employed, each with its own advantages and potential for side reactions.

Using Hydrogen Bromide (HBr): Treatment of the diol with a concentrated aqueous solution of hydrobromic acid is a common and direct method for converting primary alcohols to alkyl bromides. The reaction typically requires heating to proceed at a reasonable rate. organic-synthesis.com However, the acidic conditions and the presence of HBr could potentially lead to the undesired addition of HBr across the exocyclic double bond, resulting in a mixture of products. Careful control of reaction conditions such as temperature and reaction time is crucial to maximize the yield of the desired dibromide.

Using Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a classic reagent for the conversion of primary and secondary alcohols to alkyl bromides. The reaction generally proceeds with high efficiency and under milder conditions than HBr, which can be advantageous in preserving the integrity of the double bond. The mechanism involves the formation of a phosphite (B83602) ester intermediate, followed by nucleophilic attack by the bromide ion.

The Appel Reaction: The Appel reaction provides a mild and effective method for converting alcohols to alkyl halides using a combination of a triarylphosphine, typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). This reaction proceeds via a phosphonium (B103445) salt intermediate and generally results in clean inversion of stereochemistry at chiral centers, although for the primary hydroxyl groups of 3-methylenepentane-1,5-diol, this is not a factor. The mild conditions of the Appel reaction are particularly suitable for substrates containing sensitive functional groups like the exocyclic methylene (B1212753) in the target molecule.

A comparison of these bromination methods is presented in the table below:

ReagentTypical ConditionsAdvantagesPotential Disadvantages
HBr Concentrated aqueous solution, heatReadily available, inexpensiveHarsh acidic conditions, potential for addition to the double bond
PBr₃ Anhydrous conditions, often in a non-polar solventMilder than HBr, high yields for primary alcoholsMoisture sensitive, formation of phosphorous acid byproducts
CBr₄/PPh₃ Anhydrous organic solvent (e.g., CH₂Cl₂)Very mild conditions, high functional group toleranceStoichiometric amounts of triphenylphosphine oxide byproduct must be removed

Precursor Design for Bromine Atom Incorporation

The most logical and efficient precursor for the direct incorporation of the bromine atoms is 3-methylenepentane-1,5-diol. The presence of the primary hydroxyl groups at the terminal positions provides a direct handle for the substitution reaction to introduce the bromine atoms. The synthesis of this diol, as previously mentioned, can be achieved from readily available starting materials like isobutene and formaldehyde, making it an attractive and strategically sound precursor.

Formation of the Exocyclic Methylene Group at Position 3

The formation of the exocyclic methylene group is a key structural requirement for this compound. The most efficient synthetic strategies incorporate this feature early in the synthesis, as demonstrated by the preparation of the 3-methylenepentane-1,5-diol precursor.

The reaction between isobutene and formaldehyde directly establishes the exocyclic double bond at the C3 position of the pentane backbone. This reaction falls under the category of carbonyl-ene reactions or Prins-type reactions, where the alkene (isobutene) adds to the carbonyl compound (formaldehyde) in the presence of an acid catalyst. The subsequent reaction with another molecule of formaldehyde leads to the formation of the 1,5-diol structure with the central methylene group.

Olefination Reactions for Exocyclic Double Bonds

The introduction of an exocyclic methylene group is a critical step in the synthesis of this compound. Various olefination reactions can be employed for this transformation, with the Wittig reaction and its modifications being prominent examples. The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity.

One plausible synthetic route involves the use of a suitable ketone precursor, which is then subjected to a methylenation agent. The selection of the appropriate ketone is governed by the desired final structure of this compound.

Table 1: Comparison of Olefination Reagents for Methylene Group Introduction

Olefination ReagentAdvantagesDisadvantages
Methyltriphenylphosphonium bromide/strong base (Wittig)Widely used, reliable for many substrates.Can be sensitive to steric hindrance, may require strong bases.
Tebbe's reagentEffective for sterically hindered ketones, less basic conditions.Air and moisture sensitive, requires careful handling.
Petasis reagentThermally stable, versatile for various functional groups.Can be more expensive than other reagents.

Stereochemical Considerations in Methylene Group Introduction

The introduction of the exocyclic methylene group in the synthesis of this compound does not inherently create a new stereocenter at the carbon bearing the double bond. However, the stereochemistry of any pre-existing chiral centers in the precursor molecule must be considered. The reaction conditions for the olefination should be chosen to avoid any undesired isomerization or epimerization.

For instance, if the synthetic pathway commences from a chiral starting material, it is imperative to ensure that the stereochemical integrity is maintained throughout the reaction sequence. This can be achieved by employing reaction conditions that are known to be non-racemizing. The use of bulky olefination reagents can sometimes influence the facial selectivity of the attack on the ketone precursor, although this is less of a concern for the formation of a terminal methylene group.

Purification and Isolation Methodologies in Synthetic Protocols

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities present.

Common purification methods include:

Distillation: Given that this compound is likely to be a liquid at room temperature, vacuum distillation can be an effective method for separating it from less volatile impurities.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the desired product from byproducts and unreacted starting materials. The choice of eluent is crucial for achieving good separation.

Washing/Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities from the crude product. This is often followed by drying the organic layer over a suitable drying agent.

A combination of these techniques is often employed to achieve the desired level of purity. For instance, an initial extraction and washing step might be followed by column chromatography and then a final distillation to obtain the analytically pure compound.

Reactivity and Mechanistic Investigations of 1,5 Dibromo 3 Methylenepentane

Reactivity Profiles of Terminal Alkyl Bromides

The presence of two primary alkyl bromide groups makes 1,5-dibromo-3-methylenepentane susceptible to a variety of reactions typical of haloalkanes. The reactivity at these terminal positions is influenced by the nature of the attacking species and the reaction conditions.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The primary alkyl bromides in this compound are expected to readily undergo nucleophilic substitution reactions. Due to the unhindered nature of the carbon-bromine bond, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Stronger, less sterically hindered nucleophiles will favor this pathway. Given that the substrate is a primary alkyl halide, the unimolecular nucleophilic substitution (SN1) pathway, which proceeds through a carbocation intermediate, is significantly less favored due to the instability of primary carbocations.

Table 1: Illustrative Examples of SN2 Reactions of this compound with Various Nucleophiles

Nucleophile (Nu-)ProductReaction Conditions
Hydroxide (OH-)3-Methylene-1,5-pentanediolAqueous base, heat
Cyanide (CN-)4-Methylene-1,7-heptanedinitrilePolar aprotic solvent (e.g., DMSO)
Azide (N3-)1,5-Diazido-3-methylenepentaneAcetone/Water
Thiolate (RS-)1,5-Bis(alkylthio)-3-methylenepentaneAlcoholic solution

This table presents hypothetical reaction outcomes based on established principles of SN2 reactions for primary alkyl bromides.

Intramolecular Cyclization via Halogen Centers

The bifunctional nature of this compound provides the opportunity for intramolecular reactions. In the presence of a suitable nucleophile that can react with both alkyl bromide ends, intramolecular cyclization can occur to form heterocyclic compounds. For instance, reaction with a primary amine (R-NH2) can lead to the formation of a substituted piperidine (B6355638) ring, a common structural motif in pharmaceuticals and natural products.

The mechanism likely involves an initial intermolecular SN2 reaction to form a mono-substituted intermediate, followed by an intramolecular SN2 reaction where the newly introduced nucleophilic center attacks the remaining alkyl bromide. The favorability of the 6-membered ring formation is in accordance with Baldwin's rules for ring closure.

Scheme 1: Proposed Intramolecular Cyclization with a Primary Amine

This compound + R-NH2 → [Intermediate Amino-bromide] → 1-Alkyl-4-methylene-piperidine + HBr

Organometallic Reactions Involving Bromine Activation

The terminal bromine atoms can be activated through reaction with metals to form organometallic reagents. A common example is the formation of a Grignard reagent upon reaction with magnesium metal in an ether solvent. Due to the presence of two bromine atoms, the formation of a di-Grignard reagent is possible.

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium halide is a potent nucleophile and strong base. The presence of the exocyclic double bond within the molecule could potentially lead to competing side reactions, such as intramolecular carbomagnesiation, although the formation of a six-membered ring via this pathway would be less common. The di-Grignard reagent of this compound can serve as a valuable synthetic intermediate for the introduction of the 3-methylenepentane-1,5-diyl unit into other molecules.

Table 2: Potential Reactions of the Di-Grignard Reagent of this compound

ElectrophileProduct
Water (H2O)3-Methylene-1,5-pentane
Carbon Dioxide (CO2), then H3O+4-Methylene-1,7-heptanedioic acid
Formaldehyde (B43269) (CH2O), then H3O+3-(2-Hydroxyethyl)-4-methylenepentan-1-ol
Benzaldehyde (PhCHO), then H3O+1,7-Diphenyl-4-methylene-1,7-heptanediol

This table illustrates plausible products from the reaction of the hypothetical di-Grignard reagent with various electrophiles.

Reactivity of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in this compound is an electron-rich center and is therefore susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions to the exocyclic methylene group are expected to proceed via a carbocation intermediate. The addition of an unsymmetrical electrophile, such as a hydrogen halide (H-X), would follow Markovnikov's rule. According to this rule, the electrophile (H+) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation (in this case, a tertiary carbocation). The subsequent attack of the nucleophile (X-) on the carbocation yields the final product.

Scheme 2: Electrophilic Addition of HBr to this compound

This compound + HBr → 1,5-Dibromo-3-(bromomethyl)-3-methylpentane

In this reaction, the initial protonation of the methylene carbon leads to a tertiary carbocation at the C3 position, which is then attacked by the bromide ion.

Radical Addition Pathways to the Double Bond

In the presence of radical initiators, such as peroxides, the addition of HBr to the exocyclic double bond can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond. The addition of the bromine radical occurs at the less substituted carbon (the methylene carbon) to generate the more stable tertiary carbon radical at the C3 position. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, propagating the chain reaction.

Table 3: Comparison of Electrophilic vs. Radical Addition of HBr

Reaction TypeReagentsProductRegioselectivity
Electrophilic AdditionHBr1,5-Dibromo-3-(bromomethyl)-3-methylpentaneMarkovnikov
Radical AdditionHBr, Peroxides1-Bromo-3-(bromomethyl)-5-bromopentaneAnti-Markovnikov

This table highlights the different regiochemical outcomes based on the reaction mechanism.

Cycloaddition Reactions (e.g., [2+2] or Diels-Alder)

The exocyclic methylene group in this compound presents a potential site for cycloaddition reactions. The double bond could theoretically act as a dienophile in a Diels-Alder reaction or participate in [2+2] cycloadditions with a suitable reaction partner. However, an extensive search of the scientific literature did not yield any specific examples or studies of this compound undergoing these types of transformations. The reactivity of this specific substrate in [4+2], [2+2], or other cycloaddition pathways has not been documented.

Concerted and Tandem Reaction Pathways

Concerted and tandem (or cascade) reactions are powerful tools in synthetic chemistry for building molecular complexity in a single step. wikipedia.org A molecule like this compound, with its multiple reactive sites, is a theoretical candidate for such processes.

The structure of this compound features two distinct functional groups: a carbon-carbon double bond and two carbon-bromine single bonds. The interplay between these groups is expected to be a key determinant of its chemical behavior. For instance, the alkene could be involved in electrophilic addition reactions, while the alkyl bromide moieties are susceptible to nucleophilic substitution or elimination. This bifunctionality could potentially be exploited in tandem processes where an initial reaction at one site triggers a subsequent transformation at another. Despite this potential, specific mechanistic studies or synthetic applications that explore and detail this interplay for this compound are not found in the available literature.

Cascade reactions initiated from a versatile starting material can rapidly generate complex molecular architectures. wikipedia.org The two bromide atoms in this compound could, in principle, serve as handles for sequential alkylations or cyclization reactions, potentially involving the central methylene group. Such a pathway could lead to the construction of novel carbocyclic or heterocyclic scaffolds. Nevertheless, there are no published reports of this compound being utilized as a substrate in cascade reactions for the construction of complex molecules.

Mechanistic Studies of Transformation Pathways

Detailed mechanistic studies are crucial for understanding the reaction pathways, intermediates, and transition states involved in chemical transformations. Such studies could involve kinetic analysis, isotopic labeling, computational modeling, or isolation of intermediates. For this compound, no specific mechanistic investigations into its transformation pathways—be it cycloadditions, tandem reactions, or other processes—have been reported in the peer-reviewed scientific literature. The compound is commercially available as a chemical reagent, but its synthetic applications and the mechanisms of its potential reactions remain undocumented. fishersci.be

Due to the absence of specific research data on the reactivity of this compound in the requested areas, no data tables can be generated.

Applications in Advanced Organic Synthesis and Materials Science

1,5-Dibromo-3-methylenepentane as a Versatile Synthetic Building Block

The reactivity of its carbon-bromine bonds and the potential for the methylene (B1212753) group to participate in various reactions position this compound as a key intermediate in the synthesis of a diverse range of organic molecules.

While specific research on the direct use of this compound for cycloalkane synthesis is limited, the broader class of 3-substituted 1,5-dibromopentanes serves as crucial precursors for the formation of six-membered heterocyclic rings. These compounds are instrumental in the synthesis of heterocycles such as piperidines, thianes, silacyclohexanes, and phosphorinanes. The synthetic strategy typically involves the reaction of the dibromoalkane with a suitable heteroatom-containing nucleophile, leading to intramolecular cyclization and the formation of the desired heterocyclic system.

HeterocyclePrecursorApplication of Heterocycle
Piperidines3-Aryl-1,5-dibromopentaneLiquid crystals, antithrombotic and neuroprotectant agents
Thianes3-Substituted-1,5-dibromopentaneFound in petroleum distillates, precursors for sulfones and sulfoxides
Silacyclohexanes3-Substituted-1,5-dibromopentaneConformational and stereochemical studies
Phosphorinanes3-Substituted-1,5-dibromopentaneConformational and stereochemical studies

This table summarizes the types of heterocycles that can be synthesized from 3-substituted 1,5-dibromopentanes and their applications.

The application of this compound as a scaffold in multicomponent reactions (MCRs) is an emerging area of interest. The presence of two electrophilic centers (the carbon atoms bonded to bromine) allows for sequential or simultaneous reactions with multiple nucleophiles. This approach could facilitate the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, offering advantages in terms of efficiency and atom economy. Research in this area is poised to unlock new synthetic pathways to novel molecular frameworks.

Organobromine compounds are widely used as electrophilic partners in transition metal-catalyzed cross-coupling reactions. While specific examples involving this compound are not extensively documented, its structure suggests significant potential in this domain. It could participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The ability to undergo two separate coupling reactions would allow for the introduction of different substituents at the 1 and 5 positions, making it a valuable tool for the synthesis of unsymmetrical molecules. The central methylene group could also be functionalized either before or after the coupling reactions, further increasing the synthetic utility of this compound.

Spectroscopic and Structural Elucidation Techniques for 1,5 Dibromo 3 Methylenepentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,5-Dibromo-3-methylenepentane, a complete NMR analysis would involve several techniques to map out the proton and carbon environments and their connectivity.

Proton NMR Spectroscopy for Probing Proton Environments

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the methylene (B1212753) group (C=CH₂) would likely appear in the olefinic region of the spectrum, typically between 4.5 and 6.5 ppm. The protons on the carbons adjacent to the bromine atoms (-CH₂Br) would be expected to be deshielded and appear further downfield, likely in the range of 3.3 to 3.7 ppm. The protons on the carbon alpha to the double bond (-C-CH₂-C=) would also have a characteristic chemical shift. The integration of these signals would provide the ratio of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, offering valuable insights into the connectivity of the molecule.

Carbon-13 NMR Spectroscopy for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of this compound. One would anticipate distinct peaks for each unique carbon atom. The carbon atoms of the methylene group (C=CH₂) would have characteristic chemical shifts in the downfield region typical for sp²-hybridized carbons. The carbons bonded to the electronegative bromine atoms (-CH₂Br) would also be shifted downfield. The remaining sp³-hybridized carbons in the backbone would appear at higher field strengths. The precise chemical shifts would provide critical information for confirming the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure from its constituent parts. Without experimental data, the specific correlations for this compound cannot be detailed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental composition, confirming the molecular formula C₆H₈Br₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry would likely be used to analyze this compound. This high-energy ionization technique would cause the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern would provide a "fingerprint" of the molecule, with characteristic fragments arising from the loss of bromine atoms, cleavage of the carbon-carbon bonds, and other rearrangements. Electrospray Ionization (ESI) could also be employed, particularly if the compound were to be analyzed in solution, though it is a softer ionization technique that may result in less fragmentation. A detailed analysis of these fragmentation pathways is contingent on the availability of experimental mass spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed analysis of the vibrational modes for this compound is not possible without experimental or calculated spectral data.

Vibrational Modes Associated with Alkene and C-Br Bonds

Specific vibrational frequencies for the alkene (=C-H, C=C) and carbon-bromine (C-Br) bonds in this compound are not documented in the searched resources.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a crystal structure determination for this compound in the existing literature. Therefore, no information on its solid-state structure, such as unit cell parameters or bond lengths and angles, can be provided.

A comprehensive and scientifically accurate article on the spectroscopic and structural features of this compound is contingent on future synthesis and characterization of this compound by the scientific community.

Computational and Theoretical Investigations of 1,5 Dibromo 3 Methylenepentane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 1,5-Dibromo-3-methylenepentane, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed picture of its electronic properties.

Density Functional Theory is a powerful computational method for determining the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process would reveal key structural parameters.

Table 1: Predicted Molecular Geometry Parameters of this compound from DFT Calculations

ParameterPredicted Value
C=C Bond Length~1.34 Å
C-C Bond Length (sp2-sp3)~1.50 Å
C-C Bond Length (sp3-sp3)~1.54 Å
C-Br Bond Length~1.94 Å
C-H Bond Length~1.09 Å
C=C-C Bond Angle~122°
Br-C-C Bond Angle~110°

These predicted values are based on typical bond lengths and angles for similar chemical environments. The stability of the molecule would be assessed by calculating its total electronic energy. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity, with the LUMO likely being centered around the antibonding orbitals of the C-Br bonds, indicating a susceptibility to nucleophilic attack at the carbon atoms bearing the bromine.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would offer a more rigorous prediction of the electronic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory would be used to calculate properties like the dipole moment, polarizability, and ionization potential.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations

PropertyPredicted Value
Dipole Moment1.5 - 2.5 D
Ionization Potential9.0 - 10.0 eV
Electron Affinity0.5 - 1.5 eV

The calculated dipole moment would arise from the electronegativity difference between the bromine and carbon atoms. The ionization potential and electron affinity values would provide a quantitative measure of the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Conformational Analysis and Energy Landscapes

Molecular mechanics (MM) would be the primary tool for exploring the conformational landscape of this compound. By using a suitable force field (e.g., MMFF94 or OPLS-AA), a systematic search of the rotational degrees of freedom around the C-C single bonds would be performed. This would identify several low-energy conformers.

Following the identification of stable conformers, molecular dynamics (MD) simulations would be conducted to study the dynamic behavior of the molecule over time. These simulations would provide information on the transitions between different conformations and the flexibility of the molecule at different temperatures. The results would likely show that the molecule is highly flexible, with rapid interconversion between various gauche and anti-conformations of the dibromoalkyl chains.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, modeling potential reaction pathways can predict its reactivity and the products that may form.

A likely reaction for this compound is its participation in cyclization reactions, given the presence of two leaving groups (bromine atoms) and a flexible chain. DFT calculations would be employed to model, for example, an intramolecular nucleophilic substitution reaction to form a five-membered ring.

This would involve locating the transition state structure for the reaction. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism. Calculation of the activation energy by comparing the energy of the transition state to the reactants would provide a quantitative measure of the reaction rate. The modeling would likely show that the formation of a five-membered ring is kinetically and thermodynamically favorable under appropriate conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the field of computational chemistry, the accurate prediction of spectroscopic parameters is a crucial tool for the structural elucidation and characterization of novel compounds. For a molecule such as this compound, where experimental data may be scarce, theoretical calculations provide invaluable insights into its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. These computational predictions, when compared with experimental data, can confirm molecular structures, assign spectral features, and provide a deeper understanding of the molecule's electronic and vibrational properties.

The primary methods for predicting spectroscopic parameters are rooted in quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are widely employed. wikipedia.org The choice of the theoretical method and the basis set is critical for obtaining accurate results. For halogenated compounds like this compound, basis sets that can adequately describe the electron distribution around the bromine atoms, such as those including polarization and diffuse functions, are essential for reliable predictions. researchgate.net

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.comnih.gov These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shift of a given nucleus is then determined by referencing its calculated shielding to that of a standard compound, typically tetramethylsilane (TMS).

For this compound, one would expect distinct signals for the different hydrogen and carbon atoms in the molecule. The methylene (B1212753) protons of the C=CH₂ group would likely appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the double bond. The protons on the carbons adjacent to the bromine atoms would also be expected to be shifted downfield due to the electronegativity of bromine.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups, is presented below. The actual values would be obtained from DFT or other high-level calculations.

Hypothetical Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂Br) 3.4 - 3.6 35 - 40
C2 (-CH₂) 2.2 - 2.4 30 - 35
C3 (=C<) - 140 - 145
C4 (=CH₂) 5.0 - 5.2 115 - 120
C5 (-CH₂Br) 3.4 - 3.6 35 - 40

Prediction of Vibrational Spectra (IR and Raman)

The prediction of IR and Raman spectra involves the calculation of the vibrational frequencies and their corresponding intensities. faccts.decardiff.ac.uk This is achieved by first finding the equilibrium geometry of the molecule and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration.

IR intensities are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in the polarizability. acs.org For this compound, key vibrational modes would include the C=C stretch of the methylene group, various C-H stretching and bending modes, and the C-Br stretching modes.

A table of predicted key vibrational frequencies for this compound is provided below. These are estimates based on characteristic group frequencies; precise values would be derived from computational models.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=C Stretch 1640 - 1680 Medium Strong
=C-H Stretch 3010 - 3095 Medium Medium
C-H Stretch (sp³) 2850 - 3000 Strong Strong
C-Br Stretch 500 - 600 Strong Medium
CH₂ Scissoring 1450 - 1470 Medium Medium

Comparison with Experimental Data

A direct comparison of the computationally predicted spectroscopic parameters with experimental data for this compound is hampered by the current lack of publicly available experimental spectra for this specific compound.

However, to illustrate the comparative process, we can examine the experimental data for a structurally similar compound, 1,5-Dibromo-3-methylpentane (B1583193) . The key difference between these two molecules is the presence of a methyl group (-CH₃) in the latter, in place of the methylidene group (=CH₂) in the target compound. This structural difference would lead to notable changes in the spectra.

Experimental Spectroscopic Data for 1,5-Dibromo-3-methylpentane

Spectroscopic Technique Key Observed Features
Infrared (IR) Spectrum Strong C-H stretching bands below 3000 cm⁻¹, CH₂ and CH₃ bending modes around 1460 cm⁻¹ and 1380 cm⁻¹, and a strong C-Br stretching band in the fingerprint region. aip.org

In a comparative analysis, the absence of the C=C stretching frequency around 1650 cm⁻¹ and the =C-H stretching frequencies above 3000 cm⁻¹ in the experimental spectra of 1,5-Dibromo-3-methylpentane would be a clear distinguishing feature from the predicted spectra of this compound. Conversely, the presence of characteristic CH₃ bending modes in the spectrum of 1,5-Dibromo-3-methylpentane would not be expected for this compound.

This comparative approach, integrating computational predictions with experimental observations, is a powerful strategy for confirming the identity and structure of chemical compounds. While direct experimental data for this compound is not currently available for a full comparison, the theoretical methodologies and the illustrative comparison with a related compound highlight the potential of computational chemistry in modern chemical research.

Emerging Research Frontiers and Future Directions

Sustainable Synthetic Pathways for 1,5-Dibromo-3-methylenepentane

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like this compound, this involves exploring green chemistry approaches and innovative catalyst development.

Green chemistry principles focus on reducing waste and using less hazardous substances. unibo.itcambridgescholars.com The synthesis of organobromine compounds is increasingly moving towards more sustainable methods. researchgate.net Traditional bromination methods often involve hazardous reagents and produce significant waste. researchgate.net

Recent advancements in this area include the use of N-bromosuccinimide (NBS) in conjunction with catalytic systems to achieve selective bromination under milder conditions. Photocatalysis, using visible light to drive chemical reactions, is another promising green approach for C-Br bond formation. researchgate.net The development of robust and recyclable catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, can significantly improve the sustainability of synthesizing dihaloalkanes. rsc.org

Table 1: Comparison of Traditional vs. Green Bromination Methods

FeatureTraditional MethodsGreen Chemistry Approaches
Brominating Agent Elemental Bromine (Br₂)N-bromosuccinimide (NBS), HBr with an oxidant
Catalyst Strong Lewis acids (e.g., FeBr₃)Photocatalysts, enzymes, recyclable solid catalysts
Solvent Halogenated solvents (e.g., CCl₄)Water, ionic liquids, solvent-free conditions
Byproducts Stoichiometric amounts of acidic wasteMinimal byproducts, often recyclable
Energy Input Often requires high temperaturesCan proceed at ambient temperature with light

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and easier scalability. asynt.comsyrris.comchemicalindustryjournal.co.uk The synthesis of organohalogen compounds, which can involve highly exothermic or hazardous reactions, is particularly well-suited for flow chemistry. researchoutreach.org

In a flow system, reagents are pumped through a reactor where they mix and react. researchoutreach.org This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgjst.org.in For the synthesis of this compound, a flow process could enable the safe handling of brominating agents and the rapid optimization of reaction conditions. Furthermore, multi-step syntheses involving this compound could be telescoped into a single continuous process, significantly reducing manual handling and processing time. acs.org

Novel Catalyst Systems for Selective Transformations

The two bromine atoms in this compound offer multiple sites for chemical modification. Developing catalyst systems that can selectively transform one C-Br bond while leaving the other intact is a key research challenge. Transition metal catalysis, particularly with palladium, nickel, or copper, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds from organohalides. nih.gov

Recent research has focused on the development of ligands that can tune the reactivity and selectivity of these metal catalysts. nih.gov For a dihaloalkane like this compound, a catalyst system could be designed to favor intramolecular cyclization to form cyclic compounds or intermolecular cross-coupling reactions at one of the bromine sites. Nickel catalysts have shown promise in the reductive annulation of alkenes using dihaloalkanes to form substituted cyclopentanes. nih.gov

Table 2: Potential Selective Transformations of this compound

TransformationCatalyst SystemPotential Product
Monofunctionalization Palladium with a bulky phosphine (B1218219) ligand1-Bromo-5-aryl-3-methylenepentane
Intramolecular Cyclization Nickel(0) complex with a reducing agent1-(bromomethyl)-3-methylenecyclopentane
Difunctionalization Copper catalyst with two different nucleophiles1-Amino-5-alkoxy-3-methylenepentane

Development of Advanced Applications in Interdisciplinary Fields

The unique structure of this compound makes it a candidate for applications in materials science and medicinal chemistry. Bifunctional molecules are valuable as cross-linking agents in polymer chemistry or as building blocks for complex molecular architectures. acs.org

In materials science, dihaloalkanes can be used to modify the properties of polymers or to synthesize novel materials with specific electronic or optical properties. The presence of the methylene (B1212753) group offers a site for polymerization or further functionalization.

In medicinal chemistry, organohalogen compounds are important intermediates in the synthesis of pharmaceuticals. adichemistry.com The bromine atoms in this compound can serve as handles for introducing other functional groups to build up the complex structures of biologically active molecules.

Future Perspectives on the Role of this compound in Chemical Innovation

The future of organobromine chemistry is geared towards sustainability and the development of highly selective and efficient synthetic methods. marketresearchfuture.comopenpr.com As our understanding of catalysis and reaction mechanisms deepens, it will become increasingly feasible to design and synthesize complex molecules like this compound with high precision and minimal environmental impact.

The continued development of green chemistry technologies and flow synthesis will be crucial in unlocking the full potential of such versatile building blocks. laxai.com As new applications for functionalized organic molecules emerge in fields ranging from electronics to medicine, the demand for novel and readily accessible chemical synthons will continue to grow. While specific research on this compound is still in its infancy, the broader trends in organic chemistry suggest a promising future for this and other structurally related compounds.

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